2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine
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Overview
Description
2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine is a chemical compound with the molecular formula C9H15N3O It features a pyrazole ring substituted with an oxolane group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the oxolane group and the ethanamine chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a 1,3-diketone can form the pyrazole ring, which is then functionalized with the oxolane group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrazole ring or the oxolane group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and oxolane-substituted amines. Examples include:
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
- 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine .
Uniqueness
What sets 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine apart is its unique combination of the pyrazole ring, oxolane group, and ethanamine chain. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[4-(oxolan-3-yl)pyrazol-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h5-6,8H,1-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCVUYGTIKYXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CN(N=C2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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